4-Chloro-3-methyl-2-(trifluoromethyl)quinoline
Overview
Description
“4-Chloro-3-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1344242-18-7 . It has a molecular weight of 245.63 .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, trifluoromethylpyridines, which share some structural similarities with the compound , have been synthesized using Pd-catalyzed coupling reactions . Another method involves the cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC(F)(F)c1cc(Cl)c2ccccc2n1
. The InChI code for this compound is 1S/C11H7ClF3N/c1-6-9(12)7-4-2-3-5-8(7)16-10(6)11(13,14)15/h2-5H,1H3
.
Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 245.63 .
Scientific Research Applications
Synthesis and Biological Evaluation
A study conducted by Kategaonkar et al. (2010) focused on synthesizing new derivatives of quinoline and evaluating their antifungal and antibacterial activity. The study demonstrated that most of these compounds showed significant activity against tested strains, highlighting the potential of quinoline derivatives in antimicrobial applications (Kategaonkar et al., 2010).
Structural and Functional Studies
The research by Khodair et al. (1999) explored the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines. They found that quinoline derivatives have a broad range of biological properties, such as antimalarial, antibacterial, antihypertensive, antitumor, and fungicidal activities. This study highlights the versatility of quinoline derivatives in medicinal chemistry (Khodair et al., 1999).
Photochemical Reactions
Ono and Hata (1983) investigated the photochemical reactions of 2-(dimethylcarbamoyl)quinolines. Their study revealed that the introduction of a chlorine atom at the 4-position of the quinoline nucleus increases the yield of certain products, providing insights into the photochemical properties of quinolines (Ono & Hata, 1983).
Crystal Structure and Anti-bacterial Activity
Ghosh et al. (2020) studied the crystal structure of a laboratory-synthesized quinoline-triazole derivative. They found that the compound displayed moderate antibacterial activity against different bacterial strains, indicating the potential of quinoline derivatives in developing new antibacterial agents (Ghosh et al., 2020).
Synthesis of Biologically Important Derivatives
D'Souza et al. (2020) synthesized a series of quinoline incorporated triazole derivatives and evaluated their antimicrobial activities. Some of the novel compounds exhibited significant bioactivity, suggesting the importance of quinoline derivatives in pharmaceutical applications (D'Souza et al., 2020).
Regioselective SNAr Reaction
Zhao and Zhou (2010) demonstrated the regioselective SNAr reaction of poly-halo-quinoline-3-carboxylates with various nucleophiles. This study contributes to the understanding of the chemical behavior of quinoline derivatives under different reaction conditions (Zhao & Zhou, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that quinoline compounds often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Quinoline compounds are known to be involved in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
Properties
IUPAC Name |
4-chloro-3-methyl-2-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-9(12)7-4-2-3-5-8(7)16-10(6)11(13,14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAVEWYIIPDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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